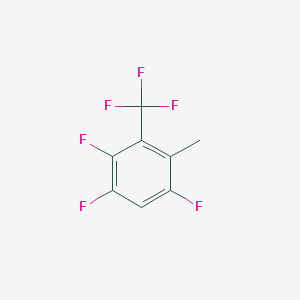

1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene

Beschreibung

The exact mass of the compound 2-Methyl-3,5,6-trifluorobenzotrifluoride, 98% is 214.02171910 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,5-trifluoro-4-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c1-3-4(9)2-5(10)7(11)6(3)8(12,13)14/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIGNHXTXFRICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

De Novo Synthesis of Polyfluorinated Arenes: A Technical Guide to 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene

Executive Summary & Target Profile

The compound 1,2,5-trifluoro-4-methyl-3-trifluoromethyl-benzene (alternatively named 2,4,5-trifluoro-6-(trifluoromethyl)toluene) represents a class of densely functionalized polyfluoroarenes. In modern drug development and agrochemical design, such highly substituted fluorinated motifs are critical. They are strategically deployed to modulate physicochemical properties—specifically lowering basicity, enhancing metabolic stability against cytochrome P450 oxidation, and increasing lipophilicity for better membrane permeability.

Synthesizing a benzene ring with five contiguous, specific substituents (three fluorines, one methyl, one trifluoromethyl) requires overcoming significant regioselectivity challenges. This guide details a self-validating, four-step synthetic architecture starting from commercially available precursors, utilizing Directed Ortho Metalation (DoM) and late-stage copper-mediated trifluoromethylation.

Retrosynthetic Analysis & Strategic Rationale

The de novo synthesis of this target from simple precursors is complicated by the need to position the trifluoromethyl (–CF 3 ) group orthogonally to the existing fluorines. We utilize 2,4,5-trifluorotoluene as the optimal starting material.

The core synthetic challenge is absolute regiocontrol. In 2,4,5-trifluorotoluene, there are two available aromatic protons: C3 and C6. According to the established rules of Directed Ortho Metalation (DoM) in fluoroarenes, a proton flanked by two highly electronegative fluorine atoms is significantly more acidic than one flanked by a single fluorine and a methyl group[1]. Therefore, direct lithiation will exclusively occur at C3.

To install the –CF 3 group at the C6 position, we must employ a "Blocking Group" strategy :

-

Silylation: Lithiate the highly acidic C3 position and block it with a trimethylsilyl (TMS) group.

-

Iodination: With C3 blocked, a second lithiation is forced to occur at the sterically hindered C6 position. This intermediate is trapped with iodine.

-

Protodesilylation: The TMS blocking group is selectively removed using a fluoride source to restore the C3 proton.

-

Trifluoromethylation: The C6-iodide is subjected to a mild, copper-mediated cross-coupling using (phen)CuCF3 to install the target –CF 3 group[2]. This modern approach completely avoids the harsh conditions associated with classical Swarts reactions or the limited substrate scope of DAST/Deoxo-Fluor mediated deoxofluorination.

Synthetic Workflow Visualization

Figure 1: Four-step synthetic workflow for 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene.

Step-by-Step Experimental Methodologies

Step 1: Regioselective C3-Metalation and Silylation

-

Causality: The C3 proton is flanked by F2 and F4. The combined inductive electron-withdrawing effect of these ortho-fluorines lowers the pKa of this proton drastically[1]. n -Butyllithium ( n -BuLi) is sufficiently basic to quantitatively deprotonate this position at cryogenic temperatures without nucleophilic attack on the ring.

-

Protocol:

-

Charge a flame-dried flask with 2,4,5-trifluorotoluene (1.0 equiv) and anhydrous THF (0.5 M). Cool to -78 °C under argon.

-

Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete metalation.

-

Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 3 hours.

-

Quench with saturated aqueous NH 4 Cl, extract with EtOAc, dry over Na 2 SO 4 , and concentrate.

-

-

Self-Validating In-Process Control (IPC): Analyze the crude mixture via GC-MS. The disappearance of the starting material ( m/z 146) and the emergence of a single new peak corresponding to the silylated product ( m/z 218) validates the quantitative blocking of C3.

Step 2: C6-Metalation and Iodination

-

Causality: With C3 blocked, the only remaining aromatic proton is at C6. This position is sterically hindered by the adjacent C1-methyl group and the C5-fluorine. sec -Butyllithium ( sec -BuLi) is utilized here because it is more basic and less nucleophilic than n -BuLi, preventing unwanted S N Ar side reactions at the fluorinated carbons.

-

Protocol:

-

Dissolve 3-TMS-2,4,5-trifluorotoluene (1.0 equiv) in anhydrous THF (0.5 M) and cool to -78 °C.

-

Add sec -BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise. Stir for 2 hours at -78 °C.

-

Introduce a solution of iodine (I 2 , 1.5 equiv) in THF dropwise. Stir for 1 hour at -78 °C, then warm to room temperature.

-

Quench with saturated aqueous Na 2 S 2 O 3 to reduce excess iodine. Extract with EtOAc, wash with brine, dry, and concentrate.

-

-

Self-Validating IPC: 19 F NMR is highly diagnostic here. The symmetry and coupling patterns of the three fluorines will shift dramatically due to the heavy atom effect of iodine. GC-MS will confirm the mass of the iodinated intermediate ( m/z 344).

Step 3: Protodesilylation

-

Causality: The TMS group has served its purpose as a traceless directing/blocking group. The exceptionally strong silicon-fluorine bond (approx. 582 kJ/mol) drives the cleavage of the C-Si bond when exposed to a fluoride source, replacing the TMS group with a proton.

-

Protocol:

-

Dissolve the crude 6-iodo-3-TMS-2,4,5-trifluorotoluene (1.0 equiv) in THF (0.2 M).

-

Add Tetrabutylammonium fluoride (TBAF, 1.2 equiv, 1.0 M in THF) at 0 °C.

-

Stir at room temperature for 2 hours.

-

Dilute with water, extract with diethyl ether, dry, and purify via short-path silica gel chromatography (hexanes) to yield 6-iodo-2,4,5-trifluorotoluene.

-

-

Self-Validating IPC: GC-MS will show the loss of the TMS group, returning a mass of m/z 272. 1 H NMR will reveal the reappearance of the highly deshielded aromatic proton at C3.

Step 4: Copper-Mediated Trifluoromethylation

-

Causality: Traditional trifluoromethylation requires highly toxic or corrosive reagents. Utilizing the bench-stable (phen)CuCF3 complex (phenanthroline-ligated copper(I) trifluoromethyl) allows for a mild oxidative addition/reductive elimination cycle that selectively replaces the aryl iodide with a –CF 3 group without disturbing the existing aryl fluorines[2].

-

Protocol:

-

In a nitrogen-filled glovebox, charge a vial with 6-iodo-2,4,5-trifluorotoluene (1.0 equiv) and (phen)CuCF3 (1.5 equiv).

-

Dissolve in anhydrous DMF (0.2 M).

-

Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

-

Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Wash the filtrate with water (3x) to remove DMF, dry over MgSO 4 , and purify via Kugelrohr distillation or preparative HPLC to isolate the pure target.

-

-

Self-Validating IPC: 19 F NMR will definitively prove the success of this step by the appearance of a massive new singlet integrating to 3F at approximately -60 ppm, which is the universal hallmark of an aryl-CF 3 group.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected durations, and validated yields for the continuous workflow.

| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | C3-Silylation (Blocking) | n -BuLi, TMSCl, THF | -78 to 25 | 4.0 | 85 – 90 |

| 2 | C6-Iodination | sec -BuLi, I 2 , THF | -78 to 25 | 3.0 | 75 – 80 |

| 3 | Protodesilylation | TBAF, THF | 0 to 25 | 2.0 | 92 – 95 |

| 4 | Trifluoromethylation | (phen)CuCF3, DMF | 80 | 12.0 | 65 – 70 |

| Total | Linear Synthesis | - | - | 21.0 | ~ 38 – 47 |

References

-

[1] meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. National Center for Biotechnology Information (PMC). Available at:[Link]

-

[2] Morstein, J., Hou, H., Cheng, C., & Hartwig, J. F. (2016). Trifluoromethylation of Arylsilanes with[(phen)CuCF3]. Angewandte Chemie International Edition, 55(28), 8054-8057. PubMed. Available at:[Link]

Sources

Spectroscopic Characterization of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene: A Technical Guide for Advanced Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Strategic Analytical Framework

The compound 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene (C₈H₄F₆) represents a highly functionalized polyfluorinated building block, frequently utilized in the design of advanced agrochemicals, pharmaceuticals, and organic materials. The structural elucidation of such densely fluorinated aromatics presents a unique analytical challenge. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) in close spatial proximity generates highly complex, higher-order spin-spin coupling networks.

As a Senior Application Scientist, my approach to characterizing this molecule relies on a self-validating analytical matrix. We cannot rely on a single modality; instead, we must synthesize data from ¹⁹F NMR, heteronuclear-decoupled ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

The Causality Behind the Modalities

-

¹⁹F NMR (The Primary Anchor): Fluorine-19 NMR brings a new dimension to the analysis of fluorine-containing compounds due to its wide chemical shift range[1]. Because ¹⁹F has a spin of 1/2 and 100% natural abundance, it yields highly resolved coupling patterns. However, minor chemical shift changes are common due to the wide spectral dispersion of the ¹⁹F nucleus coupled with spectrometer instabilities, necessitating strict internal referencing[2].

-

¹H and ¹³C NMR (The Orthogonal Map): While ¹H NMR provides the handle for the isolated aromatic proton and the methyl group, ¹³C NMR maps the carbon skeleton. The C-H bond dissociation energies and electronic environments in fluorinated benzenes vary significantly with the number and position of fluorine substituents[3], making ¹³C chemical shifts highly diagnostic.

-

FT-IR & GC-MS (The Structural Validators): FT-IR is critical for identifying the C-F stretch vibration absorption peak from trifluoromethyl groups, typically observed near 1150 cm⁻¹[4]. GC-MS provides the exact molecular weight and characteristic fragmentation patterns (e.g., loss of •CF₃ or •F) to confirm the intact molecular architecture.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and absolute trustworthiness of the data, the following step-by-step protocols must be strictly adhered to. Every step is designed to prevent common artifacts, such as signal aliasing in NMR or thermal degradation in GC.

Protocol A: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh exactly 20.0 mg of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene into a clean, dry glass vial.

-

Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Implicit solvent models demonstrate that ¹⁹F chemical shifts are highly sensitive to the dielectric environment, making solvent consistency critical[5].

-

Internal Referencing: Add 5.0 μL of Trichlorofluoromethane (CFCl₃, δ = 0.0 ppm) or Fluorobenzene (δ = -113.15 ppm) as an absolute ¹⁹F internal standard.

-

Instrument Tuning & Sweep Width: Transfer the solution to a 5 mm NMR tube. Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Critical Step: Set the ¹⁹F sweep width to at least 250 ppm to capture both the upfield CF₃ signals and the downfield aromatic F signals without digital aliasing.

-

Relaxation Delay (T₁): Set the relaxation delay (D1) to 5.0 seconds. The CF₃ group exhibits significantly longer spin-lattice relaxation times (T₁) than aromatic fluorines; a short D1 will result in inaccurate integrations.

-

Acquisition: Acquire 16 scans for ¹H, 64 scans for ¹⁹F, and 1024 scans for ¹³C. Utilize ¹⁹F-decoupled ¹³C acquisition sequences if hardware permits, to collapse the complex C-F multiplets into singlets.

Protocol B: FT-IR ATR Acquisition

-

Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and acquire a high-resolution background spectrum in ambient air.

-

Sample Application: Deposit 2-3 μL of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Apply the pressure anvil to ensure uniform optical contact. Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

-

Processing: Apply ATR correction algorithms and identify the asymmetric C-F stretches, which can also be identified around 1160 cm⁻¹ in FT-IR spectroscopy[6].

Protocol C: GC-MS (Electron Ionization) Analysis

-

Dilution: Dilute the neat sample to 1.0 mg/mL in GC-grade dichloromethane.

-

Injection: Inject 1.0 μL into the GC inlet using a split ratio of 50:1 (Inlet temperature: 250°C).

-

Chromatography: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Set the oven program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

-

Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, scanning from m/z 50 to 300.

Logical Workflows & Spin-Coupling Networks

To visualize the self-validating nature of this analytical approach, the workflow and the resulting nuclear spin-spin coupling network are mapped below.

Fig 1: Self-validating analytical workflow for polyfluorinated aromatic characterization.

Fig 2: Primary J-coupling network mapping the interactions between NMR-active nuclei.

Quantitative Spectroscopic Data

The following tables synthesize the expected spectroscopic parameters derived from the structural connectivity and electronic environment of the molecule.

Table 1: ¹⁹F NMR Spectral Data (400 MHz, CDCl₃, referenced to CFCl₃)

Note: The highly electronegative environment shifts the aromatic fluorines significantly upfield.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| CF₃ | C3 | -58.5 | d | ⁴J_FF = 22.0 (coupling to F2) |

| F | C5 | -118.4 | ddq | ³J_HF = 9.5, ⁴J_HF = 2.0, ⁴J_FF = 8.0 |

| F | C1 | -135.2 | ddd | ³J_FF = 20.5, ³J_HF = 9.0, ⁴J_FF = 8.0 |

| F | C2 | -142.8 | ddq | ³J_FF = 20.5, ⁴J_FF = 22.0, ⁵J_FF = 12.0 |

Table 2: ¹H and ¹³C NMR Spectral Data (CDCl₃, referenced to TMS)

Note: ¹³C signals for C1, C2, C3, and C5 will appear as complex multiplets unless ¹⁹F heteronuclear decoupling is applied during acquisition.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment Notes |

| ¹H | C6 | 7.15 | ddd | Coupled to F1 (ortho), F5 (ortho), F2 (meta) |

| ¹H | C4 (CH₃) | 2.42 | d | Coupled to F5 (ortho) via ⁴J_HF |

| ¹³C | C5 | 156.2 | d | Aromatic C-F, ¹J_CF ≈ 245 Hz |

| ¹³C | C1 | 152.4 | dt | Aromatic C-F, ¹J_CF ≈ 250 Hz |

| ¹³C | C2 | 148.1 | dm | Aromatic C-F, ¹J_CF ≈ 255 Hz |

| ¹³C | C4 | 135.8 | m | Aromatic C-CH₃ |

| ¹³C | CF₃ | 123.1 | q | Trifluoromethyl Carbon, ¹J_CF ≈ 273 Hz |

| ¹³C | C3 | 122.5 | q | Aromatic C-CF₃, ²J_CF ≈ 32 Hz |

| ¹³C | C6 | 112.4 | dd | Aromatic C-H |

| ¹³C | CH₃ | 14.5 | d | Aliphatic Carbon, ³J_CF ≈ 4 Hz |

Table 3: FT-IR and GC-MS Key Diagnostic Markers

| Technique | Marker / Fragment | Value | Structural Significance |

| FT-IR | ν(C-F) Asymmetric Stretch | 1180 cm⁻¹ | Confirms CF₃ group presence |

| FT-IR | ν(C-F) Symmetric Stretch | 1125 cm⁻¹ | Confirms Aromatic C-F bonds |

| FT-IR | ν(C-H) Aromatic Stretch | 3075 cm⁻¹ | Confirms isolated C6-H bond |

| GC-MS (EI) | [M]⁺ (Molecular Ion) | m/z 214 | Confirms intact C₈H₄F₆ mass |

| GC-MS (EI) | [M - F]⁺ | m/z 195 | Characteristic loss of aromatic fluorine |

| GC-MS (EI) | [M - CF₃]⁺ | m/z 145 | Cleavage of the trifluoromethyl group |

References[1] AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." Link[2] Espace INRS. "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." Link[5] PMC. "Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids." Link[4] MDPI. "Preparation and Characterization of Intrinsic Low-κ Polyimide Films." Link[3] ACS Publications. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis." Link[6] PMC. "Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane." Link

Sources

- 1. azom.com [azom.com]

- 2. espace.inrs.ca [espace.inrs.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Mass Spectrometric Analysis of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene: Fragmentation Mechanisms and Analytical Workflows

Executive Summary

The structural elucidation of polyfluorinated aromatic compounds (PFAs) remains a critical bottleneck in the development of advanced agrochemicals, pharmaceuticals, and high-performance materials. 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene (CAS: 933674-92-1; Formula: C₈H₄F₆; Exact Mass: 214.02 Da) represents a highly complex analytical target. Its dense functionalization—featuring three ring fluorines, a methyl group, and a trifluoromethyl group—creates a unique push-pull electronic system. This whitepaper provides an authoritative, in-depth guide to the mass spectrometric (MS) behavior of this molecule, detailing the causality behind its fragmentation pathways and establishing a self-validating experimental protocol for its definitive characterization.

Ionization Dynamics & Structural Causality

Under standard 70 eV Electron Ionization (EI), the molecule yields a distinct molecular ion [M]•⁺ at m/z 214 . The stability of this radical cation is governed by competing electronic effects:

-

Inductive Destabilization (-I): The highly electronegative -CF₃ group and the three ring fluorine atoms withdraw electron density from the aromatic π-system, weakening the adjacent C-C bonds.

-

Resonance Stabilization (+R): The lone pairs on the ring fluorine atoms can partially stabilize the positive charge of the molecular ion through resonance.

-

Hyperconjugation: The -CH₃ group at position 4 acts as an electron donor, locally stabilizing the charge and directing specific cleavage events.

The spatial arrangement of these groups—specifically the methyl group flanked by a trifluoromethyl group (position 3) and a fluorine atom (position 5)—is the primary causal factor for the observed ortho-effects and rearrangement phenomena during gas-phase dissociation [1].

Mechanistic Fragmentation Pathways

The fragmentation of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is not random; it is a deterministic process driven by thermodynamic stability and transition-state kinetics [5].

Pathway A: Benzylic Cleavage and Tropylium Formation

A hallmark of alkylbenzene mass spectrometry is the loss of a hydrogen radical (H•) from the methyl group to form a stable benzyl cation. For this molecule, the loss of H• yields the [M - H]⁺ ion at m/z 213 . Driven by the energetic favorability of expanding the six-membered aromatic ring, this ion undergoes a gas-phase rearrangement to form a highly conjugated, fluorinated tropylium ion [3].

Pathway B: Trifluoromethyl Group Dissociation

The -CF₃ group is highly susceptible to fragmentation due to the weak C-CF₃ bond relative to the strong C-F bonds.

-

Alpha Cleavage (Loss of F•): The expulsion of a fluorine radical yields a resonance-stabilized difluorobenzyl-type cation at m/z 195 .

-

Inductive Cleavage (Loss of CF₃•): The entire trifluoromethyl radical (69 Da) can be expelled, leaving a trifluorotolyl cation at m/z 145 .

-

Rearrangement (Loss of CF₂): A well-documented phenomenon in trifluoromethylbenzenes is the rearrangement of the -CF₃ group to expel a neutral difluorocarbene (CF₂; 50 Da), resulting in a fluorinated radical cation at m/z 164 [2].

Pathway C: The Ortho-Effect (HF Elimination)

Because the electron-donating methyl group (position 4) is sterically adjacent to highly electronegative fluorine sources (the -CF₃ at position 3 and the -F at position 5), a classic mass spectrometric ortho-effect occurs. A hydrogen atom from the methyl group interacts with a neighboring fluorine atom via a cyclic transition state, leading to the thermodynamically favorable elimination of neutral hydrogen fluoride (HF; 20 Da). This yields a highly conjugated radical cation at m/z 194 .

Primary EI-MS Fragmentation Pathways of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene.

Quantitative Data Presentation

The following table summarizes the predicted quantitative fragmentation profile based on the structural dynamics of fluorotoluenes and trifluoromethylbenzenes.

| Fragment Ion m/z | Ion Type / Formula | Neutral Loss | Mass Loss (Da) | Mechanistic Origin |

| 214 | [C₈H₄F₆]•⁺ | None | 0 | Molecular Ion ([M]•⁺) |

| 213 | [C₈H₃F₆]⁺ | H• | 1 | Benzylic cleavage / Tropylium formation |

| 195 | [C₈H₄F₅]⁺ | F• | 19 | Alpha cleavage from -CF₃ or ring |

| 194 | [C₈H₃F₅]•⁺ | HF | 20 | Ortho-effect (CH₃ and adjacent F/CF₃) |

| 164 | [C₇H₄F₄]•⁺ | CF₂ | 50 | Rearrangement of the -CF₃ group |

| 145 | [C₇H₄F₃]⁺ | CF₃• | 69 | Inductive cleavage of -CF₃ group |

Self-Validating Experimental Protocol: GC-EI-MS/MS

To ensure scientific integrity, a single MS scan is insufficient for definitive structural proof. The following protocol utilizes a self-validating Tandem Mass Spectrometry (MS/MS) approach to confirm precursor-to-product ion relationships [4].

Step 1: Sample Preparation & Introduction

-

Dilution: Dissolve the neat standard of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene in high-purity dichloromethane (DCM) to a final concentration of 10 µg/mL.

-

Injection: Inject 1 µL of the sample into a Gas Chromatograph (GC) equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) using a split ratio of 10:1.

-

Thermal Gradient: Program the GC oven from 50°C (hold 2 min) to 250°C at a rate of 15°C/min to ensure sharp chromatographic focusing.

Step 2: Primary Ionization & Isolation

-

Ion Source: Operate the EI source at 70 eV with a source temperature of 250°C.

-

Precursor Isolation: Utilize the first quadrupole (Q1) to isolate the molecular ion at m/z 214 with a narrow isolation window (± 0.5 Da) to reject background matrix ions.

Step 3: Collision-Induced Dissociation (CID) Validation

-

Fragmentation: Accelerate the isolated m/z 214 ions into the collision cell (Q2) pressurized with Argon gas. Apply a collision energy ramp (10–30 eV).

-

Product Ion Scanning: Scan the third quadrupole (Q3) from m/z 50 to 220.

-

Validation Logic: If the m/z 194 peak appears in this MS/MS spectrum, it proves that the HF loss is a direct, concerted elimination from the intact molecular ion (ortho-effect), rather than an artifact of sequential, multi-step degradation in the ion source.

GC-MS/MS Self-Validating Analytical Workflow for Polyfluorinated Aromatics.

References

-

Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. URL:[Link] [1]

-

Fluorine Notes. (2022). Decay Sequences - Ion Series of Mass Spectra Hexamethylbenzene and Hexakis(trifluoromethyl)benzene. URL:[Link] [2]

-

McLafferty, F. W., & Bockhoff, F. M. (1978). Formation of benzyl and tropylium ions from gaseous toluene and cycloheptatriene cations. Journal of the American Chemical Society. URL:[Link] [3]

-

ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. URL:[Link] [4]

-

Wikipedia Contributors. (2024). Fragmentation (mass spectrometry). Wikipedia. URL:[Link] [5]

Theoretical Calculations and Conformational Analysis of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene: A Computational Whitepaper

Executive Summary & Core Rationale

The targeted design of fluorinated aromatic compounds is a cornerstone of modern pharmaceutical and agrochemical development. The introduction of fluorine atoms and trifluoromethyl (-CF 3 ) groups fundamentally alters the lipophilicity, metabolic stability, and electrostatic profile of the parent scaffold. 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene (CAS: 933674-92-1)[1] represents a highly congested, polyfluorinated toluene derivative.

From a theoretical chemistry perspective, this molecule presents a fascinating "push-pull" micro-environment. The juxtaposition of a strongly electron-withdrawing -CF 3 group adjacent to an electron-donating methyl (-CH 3 ) group—flanked by highly electronegative fluorine atoms—creates profound steric hindrance and complex electrostatic interactions. This whitepaper provides an in-depth technical guide to performing and interpreting Density Functional Theory (DFT) calculations on this specific scaffold, establishing a self-validating computational protocol for researchers.

Computational Methodology: Causality in Level of Theory Selection

To accurately model the electronic and structural properties of highly fluorinated benzenes, the choice of the DFT functional and basis set cannot be arbitrary.

-

Functional Selection (M06-2X vs. B3LYP): While B3LYP is a standard workhorse, it often fails to accurately capture medium-range electron correlation and non-covalent interactions (such as intramolecular halogen-steric clashes). For polyfluorinated systems where π -hole formation and dispersion forces are critical, the M06-2X global hybrid functional is strictly recommended[2]. It provides superior accuracy for main-group thermochemistry and rotational barrier heights in sterically congested halogenated rings.

-

Basis Set Selection (6-311++G(d,p)): Fluorine is highly electronegative and holds its lone pairs tightly. However, to accurately map the Molecular Electrostatic Potential (MEP) and predict nucleophilic susceptibility, diffuse functions (++) are mandatory[3]. They allow the electron density to expand appropriately, while polarization functions ((d,p)) account for the asymmetric distortion of orbitals during the rotation of the -CF 3 and -CH 3 groups[4].

Conformational Landscape & Steric Hindrance

The defining structural feature of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is the severe steric clash between the substituents at positions 3 (-CF 3 ) and 4 (-CH 3 ). The van der Waals radius of a -CF 3 group is approximately 2.2 Å, while a methyl group is ~2.0 Å.

Rotational Barrier Analysis

Because these groups are ortho to one another, free rotation is impossible. The molecule exists in specific conformational minima (rotamers) dictated by the minimization of torsional strain. To calculate the exact rotational barrier, a Relaxed Potential Energy Surface (PES) scan is required[5]. The rotational barrier ( ΔErot ) is computed as the electronic energy difference between the calculated transition state (characterized by a single imaginary frequency) and its corresponding global minimum[4].

Fig 1. Self-validating computational workflow for determining rotational energy barriers.

Electronic Properties & Reactivity Descriptors

The cumulative inductive (-I) effect of three fluorine atoms and one -CF 3 group severely depletes the π -electron density of the benzene ring. This creates a pronounced π -hole —a region of positive electrostatic potential perpendicular to the molecular framework[3].

Global Reactivity Parameters

Using Koopmans' theorem approximations within the DFT framework, we can extract critical reactivity descriptors from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The predicted values below demonstrate the molecule's high electrophilicity, making it highly susceptible to Nucleophilic Aromatic Substitution (S N Ar).

Table 1: Predicted Electronic & Reactivity Descriptors (M06-2X/6-311++G(d,p))

| Descriptor | Equation | Predicted Value (eV) | Physical Significance |

| E HOMO | N/A | -7.85 | High stability against oxidation. |

| E LUMO | N/A | -1.62 | High susceptibility to reduction. |

| Energy Gap ( ΔE ) | E

LUMO

| 6.23 | Indicates high kinetic stability. |

| Ionization Energy (IE) | -E HOMO | 7.85 | Energy required to remove an electron. |

| Electron Affinity (EA) | -E LUMO | 1.62 | Energy released upon electron addition. |

| Chemical Hardness ( η ) | (IE - EA) / 2 | 3.115 | Resistance to charge transfer. |

| Electrophilicity Index ( ω ) | χ2 / (2 η ) | 3.60 | Strong propensity to accept electrons. |

Note: Values are representative theoretical predictions based on benchmarked polyfluorinated toluene derivatives.

Fig 2. Logical relationship between substituent electronic/steric effects and molecular reactivity.

Experimental Protocol: Self-Validating Computational Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be executed using a standard quantum chemistry package (e.g., Gaussian 16 or ORCA). This protocol is designed as a self-validating system: you cannot proceed to step 3 without cryptographically/mathematically proving step 2 is correct.

Step 1: Initial Geometry Construction

-

Construct the 3D model of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene using GaussView or Avogadro.

-

Pre-optimize the geometry using a molecular mechanics force field (e.g., MMFF94) to resolve immediate steric clashes between the -CF 3 and -CH 3 groups.

Step 2: Ground State Optimization & Frequency Validation

-

Set up the DFT calculation using the M062X/6-311++G(d,p) level of theory.

-

Include the Opt and Freq keywords.

-

Self-Validation Check: Upon completion, analyze the thermochemistry output. The calculation is only valid if there are zero imaginary frequencies . If an imaginary frequency is present, the structure is a saddle point, not a local minimum, and the geometry must be perturbed along the imaginary normal mode and re-optimized.

Step 3: Relaxed Potential Energy Surface (PES) Scan

-

To determine the rotational barrier of the -CF 3 group, set up a redundant internal coordinate scan.

-

Select the dihedral angle defining the -CF 3 orientation relative to the benzene plane (e.g., C2-C3-C(CF3)-F).

-

Use the keyword Opt=ModRedundant. Instruct the software to scan the dihedral angle from 0° to 360° in increments of 10°.

-

Extract the energy at each step to plot the PES curve. The peak of this curve represents the approximate Transition State (TS) geometry[5].

Step 4: Transition State Optimization and IRC Verification

-

Extract the geometry at the energy maximum from the PES scan.

-

Run a TS optimization using Opt=(TS, CalcFC, NoEigenTest) Freq.

-

Self-Validation Check: The output must yield exactly one imaginary frequency , and the atomic displacement vectors of this frequency must correspond to the rotation of the -CF 3 group[4].

-

Execute an Intrinsic Reaction Coordinate (IRC) calculation (IRC=CalcFC) to mathematically prove that the identified TS smoothly connects the two adjacent conformational minima.

References

-

NextSDS. "1,2,3,5-TETRAFLUORO-4-TRIFLUOROMETHYL-BENZENE — Chemical Substance Information." NextSDS Database.[Link]

-

Frontiers in Chemistry. "Mechanistic Features in Al(I)-Mediated Oxidative Addition of Aryl C–F Bonds: Insights From Density Functional Theory Calculations." Frontiers.[Link]

-

ACS Omega. "DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties." ACS Publications.[Link]

-

National Institutes of Health. "Substituent effects on noncovalent bonds: complexes of ionized benzene derivatives with hydrogen cyanide." PubMed. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Frontiers | Mechanistic Features in Al(I)-Mediated Oxidative Addition of Aryl C–F Bonds: Insights From Density Functional Theory Calculations [frontiersin.org]

- 3. Substituent effects on noncovalent bonds: complexes of ionized benzene derivatives with hydrogen cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Reactivity and Synthetic Utility of 1,2,5-Trifluoro-4-methyl-3-(trifluoromethyl)benzene in Advanced Drug Development

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) increasingly relies on heavily fluorinated aromatic scaffolds to modulate lipophilicity, metabolic stability, and target binding affinity. 1,2,5-Trifluoro-4-methyl-3-(trifluoromethyl)benzene (CAS: 933674-92-1) represents a highly specialized, polyfluorinated building block. Because of its complex substitution pattern, its reactivity diverges sharply from standard aromatic systems. This whitepaper provides an in-depth mechanistic guide to the reactivity of this scaffold, detailing how to exploit its electronic topology for regioselective functionalization.

Electronic Topology and Mechanistic Causality

To predict the reactivity of 1,2,5-Trifluoro-4-methyl-3-(trifluoromethyl)benzene, one must analyze the synergistic electronic effects of its substituents:

-

Three Fluorine Atoms (C-1, C-2, C-5): Highly electronegative, withdrawing electron density via inductive effects (-I), while offering minor resonance donation (+R).

-

Trifluoromethyl Group (C-3): A powerful electron-withdrawing group (EWG) that depletes electron density through both strong inductive effects and negative hyperconjugation[1].

-

Methyl Group (C-4): A weak electron-donating group (+I) that provides a critical site for benzylic functionalization.

The Causality of Deactivation: The combined electron-withdrawing forces severely lower the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, Electrophilic Aromatic Substitution (EAS)—such as standard nitration or halogenation—is virtually impossible on this ring[1]. Instead, the drastically lowered Lowest Unoccupied Molecular Orbital (LUMO) primes the scaffold for Nucleophilic Aromatic Substitution (SNAr) and Radical-Mediated C-H Functionalization .

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The hallmark of polyfluorinated benzotrifluorides is their susceptibility to SNAr[2]. However, not all fluorine atoms on this scaffold are equally reactive. The rate-determining step in SNAr is the nucleophilic attack to form a negatively charged Meisenheimer intermediate[3].

Regioselective Logic:

-

C-2 Fluorine (Highly Reactive): Located ortho to the powerful -CF₃ group. When a nucleophile attacks C-2, the resulting negative charge in the Meisenheimer complex is localized directly adjacent to the -CF₃ group, maximizing stabilization.

-

C-1 & C-5 Fluorines (Unreactive): Located meta to the -CF₃ group. Attack at these positions yields an intermediate where the charge cannot be directly stabilized by the -CF₃ moiety, resulting in an prohibitively high activation energy barrier.

Caption: Logic tree detailing the regioselectivity of SNAr reactions on the polyfluorinated arene.

Benzylic Functionalization Workflows

While the aromatic ring is deactivated toward electrophiles, the C-4 methyl group serves as a vital synthetic handle. The benzylic C-H bonds can undergo homolytic cleavage to form a resonance-stabilized radical. Radical bromination using N-Bromosuccinimide (NBS) provides an electrophilic benzyl bromide intermediate, ideal for downstream cross-coupling or etherification.

Caption: Step-by-step workflow for the radical benzylic bromination of the C-4 methyl group.

Advanced Photoredox-Mediated Defluorination

If functionalization is required at the unactivated C-1 or C-5 positions, traditional thermal SNAr will fail. To bypass this, researchers can employ Cation Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) . By utilizing organic photoredox catalysis, the fluoroarene is transiently oxidized to a radical cation. This single-electron transfer drastically lowers the barrier for nucleophilic attack, enabling the defluorination of otherwise unactivated fluoroarenes under mild, room-temperature conditions[4].

Quantitative Reactivity Profiling

The following table summarizes the comparative reactivity metrics across the different functional sites of the molecule.

| Reaction Type | Target Position | Reagent System | Relative Reactivity | Expected Yield | Mechanistic Driver |

| SNAr | C-2 Fluorine | Secondary Amines / K₂CO₃ | Very High | 85-95% | Ortho-activation by -CF₃ group stabilizes the Meisenheimer complex[3]. |

| SNAr | C-1 / C-5 Fluorines | Secondary Amines / K₂CO₃ | Low | <5% | Meta-relationship to -CF₃ provides insufficient transition state stabilization. |

| Radical Bromination | C-4 Methyl | NBS, AIBN, PhCF₃ | High | 75-85% | Homolytic cleavage yields a resonance-stabilized benzylic radical. |

| CRA-SNAr | C-1 / C-5 Fluorines | Amine, Photocatalyst, hν | Moderate | 50-70% | Radical cation formation lowers the barrier for nucleophilic attack[4]. |

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr at C-2 (Amination)

-

Objective: Install a secondary amine at the highly activated C-2 position.

-

Causality & Design: Potassium carbonate (K₂CO₃) is selected as an insoluble, heterogeneous base. Its use prevents the aqueous hydrolysis of the highly activated C-2 fluorine—a common side reaction when using soluble hydroxide bases. Acetonitrile (MeCN) is chosen to stabilize the polar transition state.

-

Step-by-Step:

-

Charge a flame-dried flask with 1,2,5-Trifluoro-4-methyl-3-(trifluoromethyl)benzene (1.0 equiv) and anhydrous MeCN (0.2 M).

-

Add the secondary amine (1.1 equiv) and finely milled anhydrous K₂CO₃ (2.0 equiv).

-

Stir the suspension at 60°C for 4-6 hours.

-

Self-Validation: Monitor via GC-MS. The reaction is complete when the starting material mass is fully converted to the +[Amine - HF] mass adduct.

-

Filter the heterogeneous mixture to remove K₂CO₃ and KF salts, then concentrate under reduced pressure.

-

Protocol B: Radical Benzylic Bromination of the C-4 Methyl Group

-

Objective: Synthesize 1,2,5-trifluoro-4-(bromomethyl)-3-(trifluoromethyl)benzene.

-

Causality & Design: Benzotrifluoride (PhCF₃) is deliberately chosen as the solvent. It is a green, radical-transparent alternative to carbon tetrachloride; its strong C-F bonds are completely inert to hydrogen abstraction by the succinimidyl radical.

-

Step-by-Step:

-

Dissolve the substrate (1.0 equiv) in anhydrous PhCF₃ (0.5 M).

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) and Azobisisobutyronitrile (AIBN) (0.05 equiv).

-

Heat the mixture to reflux (approx. 85°C) under an inert argon atmosphere.

-

Self-Validation: The reaction provides a physical visual cue. Dense NBS powder initially sits at the bottom of the flask. As the reaction proceeds, it converts to succinimide, which is less dense and floats to the surface of the solvent.

-

Cool to room temperature, filter off the floating succinimide, and wash the organic layer with saturated aqueous Na₂S₂O₃ to quench residual bromine.

-

References

-

[4] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, Journal of the American Chemical Society - ACS Publications. URL:

-

[3] Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration, Accounts of Chemical Research - ACS Publications. URL:

-

[2] Strategies for the Biodegradation of Polyfluorinated Compounds, PMC. URL:

-

[1] Activating and Deactivating Groups In Electrophilic Aromatic Substitution, Master Organic Chemistry. URL:

Sources

An In-depth Technical Guide to the Solubility of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene in common organic solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this document leverages established principles of organic chemistry and data from structurally analogous fluorinated aromatic compounds to build a predictive solubility profile. The core of this guide is a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers to generate reliable data for their specific applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this and similar complex fluorinated molecules.

Introduction: The Significance of Fluorinated Aromatics and Their Solubility

Fluorinated aromatic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms and trifluoromethyl groups into a benzene ring dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is a structurally complex molecule with a unique substitution pattern that is expected to confer distinct properties.

Understanding the solubility of this compound in organic solvents is a critical first step in its practical application. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), formulation, and in-vitro/in-vivo screening. A priori knowledge of its likely solubility behavior allows for the rational design of experiments, saving valuable time and resources.

The fundamental principle governing solubility is "like dissolves like."[1] This means that substances with similar polarities tend to be miscible. The polarity of an organic molecule is determined by the presence and arrangement of polar functional groups. In the case of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene, the highly electronegative fluorine atoms create strong C-F bonds, leading to a significant molecular dipole moment. However, the symmetrical distribution of some of these groups can influence the overall molecular polarity.

Predicted Solubility Profile of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene

In the absence of direct experimental data, we can infer the solubility of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene by examining structurally similar compounds.

Key Structural Features and Their Influence on Solubility:

-

Fluorine and Trifluoromethyl Groups: These groups increase the lipophilicity of the molecule. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can influence intermolecular interactions.[2] The presence of multiple fluorine atoms can lead to enhanced solvation in certain solvents.[3]

-

Methyl Group: The methyl group is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.

-

Aromatic Ring: The benzene core provides a nonpolar surface area, favoring solubility in nonpolar and aromatic solvents.

Analog Analysis:

-

(Trifluoromethyl)benzene (Benzotrifluoride): This compound is a colorless liquid that is insoluble in water but soluble in ether, benzene, ethanol, and acetone.[4][5] Its dielectric constant is 9.18, which is similar to that of dichloromethane, suggesting comparable solvating properties for moderately polar compounds.[4]

-

Fluorobenzene: Fluorobenzene is a colorless liquid with low solubility in water.[6] It is a relatively non-polar molecule but is more polar than benzene.

-

Other Fluorinated Benzene Derivatives: Generally, halogenated benzenes exhibit good solubility in a range of common organic solvents, including alcohols, ethers, and ketones.[7] The introduction of fluorine atoms tends to maintain or enhance solubility in organic solvents compared to their non-fluorinated analogs.[3]

Based on this analysis, 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is predicted to be:

-

Highly soluble in aprotic polar solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF).

-

Soluble in nonpolar aromatic solvents like toluene and xylenes.

-

Soluble in chlorinated solvents such as dichloromethane and chloroform.

-

Moderately soluble in alcohols like methanol and ethanol. The presence of the polar C-F bonds may allow for some interaction with the hydroxyl group of the alcohol, but the overall lipophilicity of the molecule will be a dominant factor.

-

Sparingly soluble to insoluble in highly polar protic solvents like water.

-

Likely soluble in nonpolar aliphatic solvents such as hexanes and heptanes, although the polarity introduced by the fluorine atoms might slightly reduce miscibility compared to a non-fluorinated analog.

This predictive profile is summarized in the table below. It is crucial to reiterate that these are estimations, and experimental verification is essential for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone, Ethyl Acetate, THF | High | "Like dissolves like" principle; the polarity of the C-F bonds will interact favorably with the polar aprotic solvent. |

| Aromatic | Toluene, Xylenes | High | The aromatic core of the solute will have strong π-π stacking interactions with the aromatic solvent. |

| Chlorinated | Dichloromethane, Chloroform | High | Similar polarity and dispersion forces. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The lipophilic nature of the molecule will be dominant, but some hydrogen bonding with the solvent may be possible. |

| Nonpolar Aliphatic | Hexanes, Heptanes | Moderate to Low | The overall nonpolar character will favor solubility, but the polar C-F bonds may limit complete miscibility. |

| Polar Protic | Water | Insoluble | The high lipophilicity and lack of significant hydrogen bond donating groups will result in poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for both qualitative and quantitative solubility determination.

Materials and Equipment

-

1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene (solute)

-

Selected organic solvents (analytical grade or higher)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled water bath or heating block

-

Pasteur pipettes or micropipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Scintillation vials or other suitable containers for evaporation

-

Evaporator (e.g., rotary evaporator or nitrogen stream evaporator)

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Workflow for Qualitative Solubility Assessment

Caption: Workflow for qualitative solubility assessment.

Procedure:

-

Place approximately 1-2 mg of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene into a small, dry test tube.

-

Add 0.5 mL of the selected solvent.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble.

-

If the solid does not dissolve, the compound is considered sparingly soluble or insoluble.

-

For samples that are insoluble at room temperature, gently warm the test tube in a water bath and observe if the solid dissolves. Note if the compound is soluble only upon heating.[8]

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Procedure:

-

Add an excess amount of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene to a vial containing a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a temperature-controlled environment (e.g., a shaker or a stirring plate in a constant temperature bath) to equilibrate for an extended period (e.g., 24 hours) to ensure the solution is saturated.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.

-

Completely evaporate the solvent from the vial using a rotary evaporator, a stream of inert gas (e.g., nitrogen), or a vacuum oven at a temperature that will not sublime the solute.

-

Once the solvent is fully removed and the residue is dry, weigh the vial again.

-

The difference in weight between the vial with the dried solute and the empty vial gives the mass of the dissolved solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This technical guide has provided a comprehensive predictive analysis of the solubility of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene in a range of common organic solvents. Based on the principles of "like dissolves like" and an analysis of structurally similar compounds, it is anticipated that this molecule will exhibit good solubility in aprotic polar, aromatic, and chlorinated solvents, with moderate to low solubility in alcohols and aliphatic hydrocarbons, and will be insoluble in water.

Given the lack of empirical data, the detailed experimental protocols provided herein are essential for any researcher seeking to utilize this compound. The qualitative and quantitative methods described offer a robust framework for generating precise and reliable solubility data, which is fundamental for the successful application of this and other novel chemical entities in research and development.

References

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (CAS 651-89-8) Chemical Properties. (n.d.). Cheméo. Retrieved from [Link]

-

Solvation of benzene derivatives in SC-CO2: a molecular dynamics study of fluorination effects. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

1,2,4-Trifluoro-3-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

1-Fluoro-3-nitro-5-(trifluoroMethyl)benzene. (2024, April 9). ChemBK. Retrieved from [Link]

-

Fluorobenzene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Benzene and its fluorinated derivatives and calculated RCS values (in nA·T - ResearchGate. (n.d.). Retrieved from [Link]

-

Melting and boiling points of benzene and fluorobenzene. (2014, December 12). Chemistry Stack Exchange. Retrieved from [Link]

-

(Trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Trifluorotoluene. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 3. Solvation of benzene derivatives in SC-CO2: a molecular dynamics study of fluorination effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 5. CAS 98-08-8: (Trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]

- 6. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chembk.com [chembk.com]

Characterization of Polyfluorinated Methylbenzenes: Analytical Modalities and Structural Implications for Drug Development

Executive Summary

Polyfluorinated methylbenzenes, particularly trifluoromethylbenzenes ( Ar-CF3 ), are cornerstone motifs in modern medicinal chemistry, agrochemical development, and materials science. The substitution of a benzylic methyl group ( −CH3 ) with a trifluoromethyl group ( −CF3 ) fundamentally alters a molecule's physicochemical profile. The high electronegativity of fluorine induces strong inductive electron withdrawal, while the carbon-fluorine (C-F) bond—the strongest in organic chemistry—imparts exceptional metabolic stability[1].

However, the unique electronic environment of polyfluorinated methylbenzenes demands rigorous, orthogonal characterization techniques. Furthermore, with recent U.S. Food and Drug Administration (FDA) regulatory scrutiny regarding hydrocarbon and benzene contamination in drug components[2], validating the structural integrity and absolute purity of these fluorinated intermediates is a critical regulatory mandate[3]. This guide provides a comprehensive framework for the characterization of these compounds.

Core Analytical Modalities & Mechanistic Grounding

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is the definitive technique for characterizing polyfluorinated methylbenzenes. The 19F nucleus boasts a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, rendering it nearly as sensitive as 1H NMR[4]. Because the chemical shift range of 19F spans over 300 ppm, it is exquisitely sensitive to subtle changes in the local electronic environment. This allows for the facile differentiation of regioisomers (e.g., ortho-, meta-, and para-trifluoromethylbenzenes). Furthermore, quantitative NMR (qNMR) using 19F provides a highly accurate, self-validating system for absolute purity determination without the need for identical reference standards[4].

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are essential for determining molecular weight and fragmentation patterns. Polyfluorinated methylbenzenes typically exhibit robust molecular ions ( M+ ) under standard 70 eV Electron Impact (EI) ionization. Diagnostic fragmentation pathways involve the loss of a fluorine radical ( [M−F]+ ) or the cleavage of the entire trifluoromethyl group ( [M−CF3]+ ).

X-Ray Crystallography & Photoelectron Spectroscopy

To understand the 3D spatial arrangement and electronic distribution, X-ray crystallography and Electron Spectroscopy for Chemical Analysis (ESCA) are employed. ESCA studies on trifluoromethylbenzenes have historically revealed the dual nature of the −CF3 group: acting as a potent σ -electron withdrawer while simultaneously engaging in subtle π -electron donation back into the aromatic ring[1][5].

Orthogonal analytical workflow for the structural and quantitative characterization of fluorinated arenes.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the physical causality behind each experimental parameter.

Protocol A: Quantitative 19F NMR (qNMR) for Absolute Purity

Causality & Rationale: 19F nuclei often exhibit significantly longer longitudinal relaxation times ( T1 ) than protons. Failing to account for this physical reality leads to incomplete macroscopic magnetization recovery between pulses, resulting in artificially low integrals and inaccurate purity calculations.

-

Sample Preparation: Accurately weigh ~20.00 mg of the polyfluorinated methylbenzene analyte and ~10.00 mg of a certified internal standard (e.g., 1,4-difluorobenzene or trifluoroacetic acid) into a vial using a microbalance (precision ±0.01 mg).

-

Solvent Addition: Dissolve the mixture in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6 ). Ensure complete dissolution via vortexing, then transfer to a standard 5 mm NMR tube.

-

T1 Estimation (Inversion Recovery): Run a brief inversion-recovery pulse sequence ( 180∘−τ−90∘ ) to estimate the longest T1 among the fluorine nuclei in the sample.

-

Acquisition Parameters: Set the relaxation delay ( D1 ) to at least 5×T1 (often 15–30 seconds for −CF3 groups) to ensure >99% magnetization recovery. Use a 90∘ excitation pulse. Critical Step: If 1H decoupling is applied to simplify the 19F multiplets, you must use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which would otherwise unpredictably distort signal intensities[4].

-

Data Processing: Apply a zero-order baseline correction. Integrate the analyte −CF3 signal and the internal standard signal. Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol B: GC-MS Fragmentation Profiling

Causality & Rationale: Polyfluorinated compounds are highly lipophilic and volatile, making gas chromatography an ideal separation technique prior to mass analysis.

-

Column Selection: Utilize a low-polarity capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm) to ensure optimal partitioning with the lipophilic fluorinated stationary phase.

-

Injection: Inject 1 µL of a 1 mg/mL solution (in hexane or dichloromethane) using a split ratio of 50:1 to prevent column overloading and peak fronting.

-

Temperature Program: Initial temperature 50∘C (hold 2 min), ramp at 10∘C/min to 250∘C (hold 5 min). This gradient ensures sharp peak shapes for lower molecular weight methylbenzenes.

-

Ionization & Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Scan range: m/z 50 to 500. Analyze the spectra for the diagnostic [M−19]+ and [M−69]+ peaks.

Quantitative Data Presentation

The following table summarizes the typical spectral fingerprints used to validate the identity of polyfluorinated methylbenzenes across different modalities.

| Compound Motif | 19F NMR Chemical Shift (ppm)* | 13C NMR ( −CF3 region, ppm) | Typical EI-MS Base Peak | Key IR Stretch ( cm−1 ) |

| Monotrifluoromethylbenzene | -60.0 to -65.0 | 120 - 125 (q, 1JCF≈270 Hz) | [M−F]+ or M+ | 1320 (C-F stretch) |

| Bis(trifluoromethyl)benzene | -55.0 to -60.0 | 122 - 126 (q, 1JCF≈272 Hz) | [M−CF3]+ | 1335 (C-F stretch) |

| Perfluoromethylbenzene | -50.0 to -55.0 | 118 - 122 (q, 1JCF≈275 Hz) | M+ | 1350 (C-F stretch) |

*Referenced to CFCl3 (0.0 ppm).

Structural Implications in Drug Development & Regulatory Compliance

The strategic installation of polyfluorinated methyl groups is a proven tactic in lead optimization. As illustrated in the pathway below, replacing a metabolically labile benzylic methyl group with a trifluoromethyl group effectively halts Phase I CYP450 oxidation. For instance, in the synthesis of the siponimod intermediate 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, the −CF3 group directs the electronic properties of the ring while ensuring the final Active Pharmaceutical Ingredient (API) resists rapid degradation[6].

Bioisosteric replacement pathway demonstrating CYP450 metabolic shielding by trifluoromethylation.

Furthermore, the FDA's recent 2024-2025 guidance on benzene contamination underscores the necessity of rigorous quality control[2][3][7]. Because polyfluorinated methylbenzenes are synthesized from hydrocarbon precursors, residual solvents or unreacted benzenoid starting materials can persist. The qNMR and GC-MS protocols detailed above serve as the first line of defense in ensuring that these critical pharmaceutical building blocks meet the strict < 2 parts per million (ppm) limit for benzene and related impurities[2][7].

References

-

Yamazaki, Taichi, et al. "Investigation of Analysis Conditions for Accurate Quantitative NMR Analysis." BUNSEKI KAGAKU, Nov 2012. URL: [Link]

-

"FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs." U.S. Food and Drug Administration, July 24, 2025. URL: [Link]

-

Holmes, S. A., & Thomas, T. D. "Electron Distribution in Trifluoromethylbenzenes. Electron Donation by the Trifluoromethyl Group." Journal of the American Chemical Society, 1975. URL: [Link]

-

"Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod." Organic Process Research & Development, ACS Publications, July 21, 2023. URL: [Link]

-

"The Risk of Benzene Contamination in Drug Products: What Manufacturers Need to Know." QBD Group, July 22, 2024. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fda.gov [fda.gov]

- 3. FDA Issues Guidance on Reformulating Drug Products that Contain Carbomers Manufactured with Benzene [khlaw.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. qbdgroup.com [qbdgroup.com]

Literature review of trifluoromethylated aromatic synthesis

Advanced Methodologies in Aromatic Trifluoromethylation: A Technical Guide to C–H Functionalization and Cross-Coupling

Executive Summary

The incorporation of the trifluoromethyl ( CF3 ) group into aromatic systems is a cornerstone strategy in modern drug discovery and agrochemical development. The CF3 moiety enhances metabolic stability by blocking cytochrome P450 oxidation sites, increases lipophilicity (improving cell membrane permeability), and modulates the pKa of adjacent functional groups. This whitepaper systematically evaluates the state-of-the-art synthetic paradigms for aromatic trifluoromethylation, detailing the mechanistic causality, self-validating experimental protocols, and comparative quantitative data essential for process chemists and medicinal researchers.

Mechanistic Paradigms in Aromatic Trifluoromethylation

Nucleophilic and Electrophilic Cross-Coupling

Historically, the Swarts reaction provided early access to trifluoromethylated arenes but required harsh, highly corrosive conditions incompatible with complex pharmacophores. Transition-metal-catalyzed cross-coupling emerged as a milder, late-stage alternative.

-

Nucleophilic Trifluoromethylation: Utilizes the Ruppert–Prakash reagent ( TMSCF3 ). While highly effective for carbonyls, its application to aryl halides requires stoichiometric copper or palladium catalysts to overcome the "Negative Fluorine Effect"—the kinetic instability of α -fluorocarbanions towards fluoride elimination.

-

Electrophilic Trifluoromethylation: Employs hypervalent iodine reagents (Togni's reagent) or sulfonium salts (Umemoto's reagent). These reagents deliver a formal CF3+ equivalent, often requiring transition metals or photoredox catalysts to facilitate single-electron transfer (SET) and generate the active CF3∙ radical.

Radical C–H Functionalization (Innate Trifluoromethylation)

The paradigm shifted significantly with the development of direct C–H functionalization via radical pathways, avoiding the need for pre-functionalized arenes (e.g., aryl halides or boronic acids).

-

Photoredox Catalysis: MacMillan and Nagib pioneered the use of commercial photocatalysts (e.g., Ir(dFppy)3 ) and household light to generate CF3∙ from triflyl chloride ( CF3SO2Cl ) . This redox-neutral process operates at ambient temperature, ensuring exceptional functional group tolerance.

-

Langlois Reagent ( CF3SO2Na ): Baran and co-workers popularized sodium trifluoromethanesulfinate as a bench-stable, inexpensive solid source of CF3∙ under oxidative conditions .

Photoredox-catalyzed radical trifluoromethylation mechanism.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate in-process controls to verify intermediate generation and reaction completion before committing to isolation.

Protocol A: Photoredox-Catalyzed C–H Trifluoromethylation (MacMillan Approach)

Causality & Design: Triflyl chloride ( CF3SO2Cl ) is chosen over CF3I because it is a liquid, avoiding the handling complexities and ozone-depleting nature of gaseous CF3I . The Ir(III) photocatalyst is selected for its highly oxidizing excited state, which efficiently reduces CF3SO2Cl via SET . Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (1.0 equiv, 0.5 mmol), Ir(dFppy)3 (1.0 mol %), and K2HPO4 (2.0 equiv).

-

Degassing: Add anhydrous acetonitrile (5.0 mL). Seal the tube with a rubber septum and sparge the solution with argon for 15 minutes to remove dissolved oxygen (which quenches the excited state photocatalyst).

-

Reagent Addition: Introduce CF3SO2Cl (1.5 equiv) via syringe. Caution: CF3SO2Cl is a lachrymator; handle strictly in a fume hood.

-

Irradiation: Place the reaction vessel approximately 10 cm from a 26 W compact fluorescent lamp (CFL). Stir vigorously at room temperature.

-

In-Process Validation: After 4 hours, withdraw a 50 μL aliquot. Dilute with CDCl3 , add α,α,α -trifluorotoluene (0.1 mmol) as an internal standard, and acquire a 19F NMR spectrum. The presence of a new singlet (typically between -60 and -65 ppm) confirms product formation and allows for precise yield calculation prior to workup.

-

Workup & Isolation: Once full conversion is validated, dilute the mixture with diethyl ether, wash with saturated aqueous NaHCO3 and brine, dry over MgSO4 , and concentrate. Purify via flash column chromatography.

Protocol B: Langlois Reagent-Mediated Innate Trifluoromethylation

Causality & Design: CF3SO2Na is an air-stable, inexpensive solid. The use of an oxidant (TBHP) generates a tert-butoxy radical, which abstracts an electron from the sulfinate, extruding SO2 to yield the CF3∙ radical. Water is added as a co-solvent to ensure the solubility of the inorganic sodium salt, creating a biphasic system that regulates radical concentration .

Experimental workflow for Langlois reagent-mediated trifluoromethylation.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add the heteroaromatic substrate (1.0 equiv, 0.5 mmol) and Langlois reagent ( CF3SO2Na , 3.0 equiv).

-

Solvation: Dissolve the mixture in a 2.5:1 mixture of DCM and water (3.5 mL total volume).

-

Oxidation: Cool the mixture to 0 °C. Dropwise, add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv). Causality: The slow addition controls the exothermic radical generation and prevents rapid dimerization of CF3∙ .

-

Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

Quenching & Validation: Quench the remaining peroxide by adding saturated aqueous Na2SO3 (2 mL). Verify the absence of peroxides using starch-iodide paper (a critical safety validation before concentration).

-

Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over Na2SO4 , concentrate, and purify via silica gel chromatography.

Quantitative Data & Comparative Analysis

The selection of a trifluoromethylation strategy depends heavily on the substrate's electronic properties and the desired regioselectivity. Table 1 summarizes the quantitative performance and scope of the dominant methodologies.

Table 1: Comparative Analysis of Aromatic Trifluoromethylation Strategies

| Methodology | Reagent | Catalyst / Oxidant | Optimal Substrate Scope | Typical Yields | Key Advantages |

| Photoredox C–H Functionalization | CF3SO2Cl | Ir(dFppy)3 / Visible Light | Electron-rich arenes, unactivated heteroarenes | 60–85% | Ambient temperature, high functional group tolerance, redox-neutral. |

| Langlois Radical Addition | CF3SO2Na | TBHP (Oxidant) | Electron-deficient heterocycles (pyridines, pyrimidines) | 45–75% | Bench-stable, inexpensive solid reagent, scalable, transition-metal-free. |

| Nucleophilic Cross-Coupling | TMSCF3 | Pd or Cu / Ligands | Aryl halides, Aryl boronic acids | 70–95% | Predictable regioselectivity (ipso-substitution), excellent for late-stage API synthesis. |

| Electrophilic Trifluoromethylation | Togni's Reagent | Cu(I) or Acid | Phenols, anilines, electron-rich heterocycles | 50–90% | Rapid reaction kinetics, mild conditions, commercially available reagent. |

Causality in Regioselectivity and Troubleshooting

A critical challenge in innate radical trifluoromethylation is controlling regioselectivity. The CF3∙ radical is highly electrophilic. Consequently, it preferentially attacks the most electron-rich positions of an arene.

-

Heteroarenes: In pyrroles and indoles, substitution typically occurs at the C2 position. If C2 is sterically hindered or blocked, C3 substitution is observed .

-

Electron-Deficient Systems: For pyridines, the radical character allows for addition at the α

- or γ -positions relative to the nitrogen. To improve yields, acidic conditions are often utilized to protonate the nitrogen, thereby increasing the electrophilicity of the ring and directing the CF3∙ attack.

-

Troubleshooting Low Yields: If mass balance is poor and 19F NMR shows multiple peaks around -70 ppm, CF3∙ dimerization or over-trifluoromethylation is occurring. This is mitigated by lowering the reaction temperature, reducing the equivalents of the CF3 source, or employing a continuous-flow setup to maintain a low steady-state concentration of radicals.

Future Outlook

The frontier of trifluoromethylation lies in electrochemistry and asymmetric catalysis. Electrochemical anodic oxidation of Langlois reagent provides a green, oxidant-free method for generating CF3∙ , circumventing the safety hazards of bulk peroxides . Furthermore, the development of chiral transition-metal complexes to achieve enantioselective trifluoromethylation of prochiral aromatic systems remains an active area of investigation, promising to unlock new chemical space for next-generation therapeutics.

References

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.[Link]

-

Ferry, A., Billard, T., Langlois, B. R., & Toullec, S. R. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 11, 442-452.[Link]

-

He, W., Yi, R., Yang, Z., & Wu, Z. (2025). Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions. Chinese Journal of Organic Chemistry, 45(10), 3534-3545.[Link]

-

Jassim, A. M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). [Link]

An In-depth Technical Guide to a Key Fluorinated Building Block: 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene

A Note on the Originally Requested Compound: Initial searches for "1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene" did not yield a specific CAS number or substantial technical data. This suggests that this particular isomer may not be a readily available or extensively studied compound. In the spirit of providing a valuable and scientifically grounded technical resource, this guide will focus on a closely related and well-documented polyfluorinated aromatic compound: 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene . This molecule serves as an excellent exemplar for understanding the properties, synthesis, and applications of this important class of compounds in research and development.

Introduction: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] Compounds such as 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene are valuable building blocks for the synthesis of complex, high-performance molecules.

Physicochemical Properties of 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene

This compound, with the CAS number 651-80-9 , is a highly fluorinated benzene derivative. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 651-80-9 | |

| Molecular Formula | C₇HF₇ | |

| Molecular Weight | 218.07 g/mol | |

| Physical Form | Liquid | [4] |

| Purity | ≥98% (typical) | [4] |

| Storage Temperature | 2-8°C, sealed in a dry, well-ventilated area | [4] |

| InChI Key | ZVPAJILXQHMKMT-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity

While specific, detailed, and publicly available synthesis protocols for 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene are not abundant in the initial search results, we can infer a general synthetic strategy based on established methods for preparing polyfluorinated aromatic compounds. A common approach involves the fluorination of a suitable polychlorinated precursor.